
Technical Support Center: Troubleshooting
Chromium-Nickel Alloy Casting Defects

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: chromium;nickel

CAS No.: 90620-98-7

Cat. No.: B14356596

Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to troubleshooting common defects encountered

during the casting of chromium-nickel alloys. The following information is presented in a

question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)
Common Casting Defects and Solutions
Q1: What are the most common casting defects observed in chromium-nickel alloys, and what

are their primary causes?

A1: The most prevalent casting defects in chromium-nickel alloys include shrinkage defects

(porosity and cavities), hot tearing (cracking), gas porosity (pinholes and blowholes), and

various surface defects. These are primarily caused by factors related to the casting design,

molding materials, melting and pouring practices, and the solidification process.[1][2][3][4][5][6]

[7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29]
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Q2: My chromium-nickel alloy casting exhibits internal voids. How can I differentiate between

shrinkage porosity and gas porosity?

A2: Shrinkage porosity typically appears as jagged, angular voids, often in areas with changes

in cross-section or in the last regions to solidify.[17][18] Gas porosity, on the other hand, usually

presents as smooth-walled, spherical or elongated bubbles, which can be found throughout the

casting but are often concentrated in the upper sections.[17][18] Metallographic examination

can definitively distinguish between the two.

Q3: I'm experiencing significant shrinkage porosity in my castings. What steps can I take to

mitigate this issue?

A3: To reduce shrinkage porosity, you should focus on ensuring proper feeding of molten metal

to all sections of the casting as it solidifies. Key strategies include:

Optimizing Gating and Risering: The design of the gating and risering system is critical.

Risers act as reservoirs of molten metal to compensate for shrinkage. Ensure risers are

large enough and placed strategically to feed thick sections.

Controlling Pouring Temperature: A pouring temperature that is too high can increase the

total shrinkage, while a temperature that is too low can lead to premature solidification and

prevent proper feeding.

Managing Thermal Gradients: Employing chills (materials that accelerate cooling) in thick

sections and insulating sleeves on risers can help promote directional solidification, where

the casting solidifies progressively towards the riser.

Q4: My castings are cracking at high temperatures (hot tearing). What are the causes and how

can I prevent it?

A4: Hot tearing occurs during the final stages of solidification when the semi-solid casting has

low strength and is subjected to tensile stresses.[3][4][5] Key preventative measures include:

Casting Design: Avoid abrupt changes in section thickness and use generous fillets and radii

to minimize stress concentrations.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.nde-ed.org/NDETechniques/PenetrantTest/Principles/liquidpi.xhtml
https://www.ndtproducts.ca/liquid-penetrant-testing/
https://www.nde-ed.org/NDETechniques/PenetrantTest/Principles/liquidpi.xhtml
https://www.ndtproducts.ca/liquid-penetrant-testing/
https://www.totalmateria.com/en-us/articles/hot-tearing-of-nickel-alloys/
https://www.researchgate.net/publication/223547637_Hot_tearing_of_nickel-based_superalloys_during_directional_solidification
https://www.metallographic.com/support/etchant-information.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14356596?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mold and Core Properties: Use molds and cores with good collapsibility to reduce resistance

to the casting's contraction.

Alloy Composition: Certain elements can influence the hot tearing susceptibility. For

instance, in some nickel-based superalloys, controlling the levels of elements like zirconium

and boron can be critical.[2]

Cooling Rate: While a direct quantitative correlation can be complex and alloy-specific,

excessively high and non-uniform cooling rates can exacerbate thermal stresses, increasing

the risk of hot tearing.[8][20][21] Slower, more controlled cooling can help mitigate this.

Q5: I am observing small, rounded holes (pinholes) on the surface of my castings. What is

causing this and how can I fix it?

A5: Pinholes are a form of gas porosity, often caused by the entrapment of gas bubbles at the

mold-metal interface during solidification.[17][18] Common causes and their solutions include:

Gas in the Molten Metal: Dissolved gases, particularly hydrogen, can be a major contributor.

Ensure proper degassing of the melt before pouring. Using a vacuum or an inert gas

atmosphere during melting and pouring can be effective.

Moisture in the Mold: Moisture from the mold materials can vaporize upon contact with

molten metal, leading to gas entrapment. Ensure molds are thoroughly dried before use.

Turbulence during Pouring: A turbulent pouring process can entrain air into the molten metal.

Optimize the gating system design and pouring technique to ensure a smooth, laminar flow.

Data Presentation: Casting Parameters and Defect
Control
The following tables summarize key quantitative data related to casting parameters for

chromium-nickel alloys.
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Alloy Type
Typical Volumetric Shrinkage

(%)
Notes

Nickel-Chromium Alloys 2-3%

The exact percentage can vary

based on the specific alloy

composition.

Parameter
Influence on Shrinkage

Defects

Typical Recommendations

for Ni-Cr Alloys

Pouring Temperature

Too high can increase overall

shrinkage; too low can cause

premature solidification and

poor feeding.

Varies significantly with alloy

and casting geometry. A

general guideline is 50-150°C

above the liquidus

temperature.

Mold Temperature

A higher mold temperature can

promote better feeding and

reduce the risk of misruns and

cold shuts, but may increase

the risk of shrinkage porosity if

not properly managed with

risers.

For investment casting, mold

preheat temperatures can

range from 800°C to 1100°C.

Cooling Rate

Slower cooling can allow more

time for feeding, reducing

shrinkage porosity. However,

very slow cooling can lead to

larger grain sizes and

potentially other issues.

Control is achieved through

mold material selection,

section thickness, and the use

of chills or insulation. Specific

rates are highly dependent on

the alloy and desired

microstructure.

Experimental Protocols
Metallographic Examination for Defect Analysis
This protocol outlines the steps for preparing a chromium-nickel alloy casting for microstructural

analysis to identify and characterize defects. This procedure is a general guideline based on
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ASTM E3 standards.[22][24][25][26]

1. Sectioning: a. Select a representative section of the casting that contains the defect of

interest. b. Use a low-speed diamond saw or an abrasive cutoff wheel with adequate cooling to

minimize thermal damage to the microstructure.

2. Mounting: a. If the sample is small or has an irregular shape, mount it in a polymer resin

(e.g., epoxy) to facilitate handling during grinding and polishing. b. Ensure the sample is clean

and dry before mounting to promote good adhesion of the resin.

3. Grinding: a. Begin with a coarse-grit abrasive paper (e.g., 240-grit silicon carbide) to

planarize the surface and remove sectioning damage. b. Proceed with successively finer grit

papers (e.g., 320, 400, 600, 800, 1200-grit), ensuring that the scratches from the previous step

are completely removed before moving to the next. Rotate the sample 90 degrees between

each grit size. Use water as a lubricant and coolant.

4. Polishing: a. Rough polishing is typically performed using a 6 µm diamond suspension on a

polishing cloth. b. Fine polishing is then carried out with a 1 µm diamond suspension, followed

by a final polish with a 0.05 µm colloidal silica or alumina suspension to achieve a mirror-like

finish.

5. Etching: a. To reveal the microstructure, the polished surface must be etched. The choice of

etchant depends on the specific chromium-nickel alloy. Common etchants include:

Glyceregia: (15 mL HCl, 10 mL Glycerol, 5 mL HNO₃) - A general-purpose etchant for many
nickel-based alloys.[11]
Waterless Kalling's Reagent: (5 g CuCl₂, 100 mL HCl, 100 mL Ethanol) - Effective for
revealing the grain structure of superalloys.[11]
Marble's Reagent: (10 g CuSO₄, 50 mL HCl, 50 mL H₂O) - Used for Ni, Ni-Cu, and Ni-Fe
alloys.[7] b. Immerse or swab the polished surface with the etchant for a few seconds to a
minute. The optimal time will vary with the alloy and etchant. c. Immediately rinse the sample
with water, then alcohol, and dry it with a stream of warm air.

6. Microscopic Examination: a. Examine the etched surface using an optical microscope at

various magnifications to identify defects, grain structure, and phase distribution.

Non-Destructive Testing (NDT) Protocols
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Liquid Penetrant Inspection (LPI)

This method is used to detect surface-breaking defects such as cracks, porosity, and laps.[13]

[17][18]

1. Pre-cleaning: a. Thoroughly clean the surface of the casting to remove any oil, grease, dirt,

or other contaminants that could prevent the penetrant from entering defects. Use a suitable

solvent and ensure the surface is completely dry.[13][17][18]

2. Penetrant Application: a. Apply a visible or fluorescent dye penetrant to the surface by

spraying, brushing, or immersion.[1][13][17] b. Allow the penetrant to dwell on the surface for a

specified time (typically 10-30 minutes) to allow it to seep into any surface openings.[1][13][17]

3. Excess Penetrant Removal: a. Carefully remove the excess penetrant from the surface. For

water-washable penetrants, rinse with a gentle water spray. For solvent-removable penetrants,

wipe the surface with a clean, lint-free cloth lightly dampened with the remover. Avoid

overwashing, which can remove penetrant from defects.[1][13][17]

4. Developer Application: a. Apply a thin, even layer of developer to the surface. The developer

acts as a blotter, drawing the penetrant out of defects to form a visible indication.[1][13][17]

5. Inspection: a. Allow a development time of at least 10 minutes.[1][13][17] b. Inspect the

surface under appropriate lighting conditions. For visible dye penetrants, use white light. For

fluorescent penetrants, use a UV-A (black) light in a darkened area.[13]

6. Post-cleaning: a. After inspection, clean the developer from the casting.

Ultrasonic Testing (UT)

This technique uses high-frequency sound waves to detect internal defects such as shrinkage

cavities, porosity, and cracks.[19][22][23][25][26][27]

1. Surface Preparation: a. Ensure the surface of the casting where the transducer will be

placed is smooth and free of loose scale, dirt, or couplant residue.

2. Equipment Calibration: a. Calibrate the ultrasonic flaw detector using a reference block of a

similar material and thickness to the casting being inspected. This establishes a baseline for
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interpreting the signals.

3. Couplant Application: a. Apply a couplant (e.g., glycerin or a commercial gel) to the surface

of the casting to ensure good transmission of sound waves from the transducer into the

material.

4. Scanning: a. Place the transducer on the surface and move it in a systematic scanning

pattern over the area of interest. b. Monitor the display of the flaw detector for any indications

that deviate from the normal back-wall echo.

5. Indication Evaluation: a. When an indication is detected, manipulate the transducer to

maximize the signal amplitude and determine the location, size, and orientation of the defect.

6. Reporting: a. Document the findings, including the location and size of any detected defects,

in an inspection report.

Visualizing Troubleshooting Workflows
The following diagrams, generated using Graphviz, illustrate logical troubleshooting workflows

for common casting defects.
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Casting Defect Identified:
Shrinkage Porosity

Review Casting Design

Evaluate Gating and
Risering System

Analyze Casting
Parameters

Abrupt Section Changes?
Inadequate Fillets?

Riser Size/Placement
Adequate?

Pouring Temp Too High?
Cooling Too Rapid?

No

Modify Design:
Uniform Sections, Add Fillets

Yes

Yes

Redesign Gating/Risering:
Increase Riser Size, Optimize Placement

No

Adjust Parameters:
Optimize Pouring Temp,

Use Chills/Insulation

Yes

Reduced or Eliminated
Shrinkage Porosity

No
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Casting Defect Identified:
Hot Tearing

Review Casting Design

Examine Mold/Core
Properties

Assess Cooling
Conditions

High Stress Concentrations?
(Sharp Corners)

Poor Mold Collapsibility?

Non-uniform or
Excessive Cooling Rate?

No

Modify Design:
Add Fillets, Taper Sections

Yes

No

Improve Mold/Core:
Use More Collapsible Binders

Yes

Control Cooling:
Optimize Chill Placement,

Modify Mold Material

Yes

Reduced or Eliminated
Hot Tearing

No
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Casting Defect Identified:
Gas Porosity (Pinholes)

Evaluate Melting
Practice

Inspect Mold
Condition

Analyze Pouring
Technique

Inadequate Degassing?

Moisture in Mold?

Turbulent Metal Flow?

No

Implement Degassing:
Vacuum or Inert Gas Purge

Yes

No

Ensure Thorough
Mold Drying

Yes

Redesign Gating for
Laminar Flow, Control Pour Rate

Yes

Reduced or Eliminated
Gas Porosity

No

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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